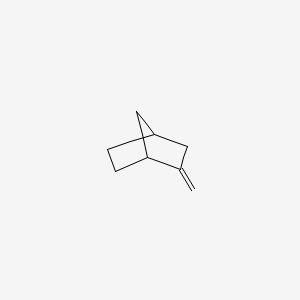

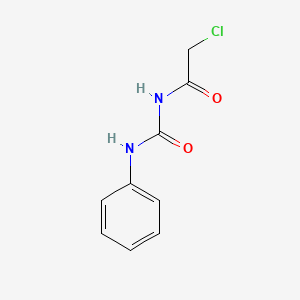

Norbornane, 2-methylene-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Norbornane, also known as bicyclo[2.2.1]heptane, is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .

Synthesis Analysis

The synthesis of novel strained hydrocarbons based on a diene of the norbornene series, namely 5-methylene-2-norbornene, has been achieved using catalytic cyclopropanation with diazomethane . The study demonstrated the possibility of selective cyclopropanation solely along the endocyclic double bond .Chemical Reactions Analysis

The reaction mechanism, ligand, and norbornene effects, and origins of meta-selectivity in Pd/norbornene-catalyzed alkylation and arylation via C–H activation have been theoretically elucidated by DFT computation . The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation .Physical and Chemical Properties Analysis

Norbornane is a colorless and odorless solid under standard conditions . Some of its key physical and chemical properties include a molecular weight of approximately 96.17 g/mol, a boiling point of approximately 98 °C, and a melting point of approximately 88 °C .Safety and Hazards

Orientations Futures

The unique structure and properties of norbornane underpin its application in a variety of scientific areas, including synthetic chemistry, medicinal chemistry, and materials science . For instance, norbornane-based covalent organic frameworks (COFs) have emerged as a new class of crystalline porous materials with distinct structural features, such as uniform pore distribution, tunable architecture, and modifiable skeletons . These COFs hold significant promise for application in gas separation .

Mécanisme D'action

Target of Action

2-Methylenenorbornane, also known as Norbornane, 2-methylene-, is a strained hydrocarbon It’s known that strained hydrocarbons have unique reactivity and have been widely used in various fields of organic synthesis and medicinal chemistry .

Mode of Action

The mode of action of 2-Methylenenorbornane involves its interaction with other molecules through chemical reactions. One such reaction is catalytic cyclopropanation with diazomethane . This reaction demonstrates the possibility of selective cyclopropanation solely along the endocyclic double bond .

Biochemical Pathways

The compound’s unique reactivity allows it to serve as a versatile “building block” for the synthesis of large molecules . This suggests that it may influence a variety of biochemical pathways depending on the context of its use.

Pharmacokinetics

Its physicochemical properties, such as high density, low freezing point, and high energy density value, have been systematically investigated . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Methylenenorbornane’s action are largely dependent on its use in specific chemical reactions. For instance, in the context of fuel synthesis, the compound contributes to the creation of high-energy-density fuels for modern jet engines .

Action Environment

The action, efficacy, and stability of 2-Methylenenorbornane can be influenced by various environmental factors. For instance, in the context of aerospace vehicles, the compound’s properties such as high density, low freezing point, and high energy density value are advantageous as they meet the requirements for fuel properties in high altitudes and extremely low temperatures .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Norbornane, 2-methylene- can be achieved through a Diels-Alder reaction between norbornadiene and methylene cyclohexane. The reaction is carried out under high pressure and high temperature to yield the desired product.", "Starting Materials": [ "Norbornadiene", "Methylene cyclohexane" ], "Reaction": [ "Mix norbornadiene and methylene cyclohexane in a reaction vessel", "Heat the mixture to 150-200°C under high pressure (10-20 atm)", "Allow the reaction to proceed for several hours", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |

Numéro CAS |

497-35-8 |

Formule moléculaire |

C8H12 |

Poids moléculaire |

108.18 g/mol |

Nom IUPAC |

(1S,4R)-2-methylidenebicyclo[2.2.1]heptane |

InChI |

InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2/t7-,8-/m0/s1 |

Clé InChI |

AJQVASAUQUTVJK-YUMQZZPRSA-N |

SMILES isomérique |

C=C1C[C@@H]2CC[C@H]1C2 |

SMILES |

C=C1CC2CCC1C2 |

SMILES canonique |

C=C1CC2CCC1C2 |

| 497-35-8 | |

Pictogrammes |

Flammable; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazolo[5,4-C]pyridine-6-carboxylic acid](/img/structure/B3052904.png)

![Furo[3,4-F]-1,3-benzodioxol-5(7H)-one](/img/structure/B3052908.png)